N-[3-Cyano-4-methyl-5-(2-methylpropyl)-1H-pyrrol-2-yl]acetamide
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Overview
Description
N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide is a chemical compound with the molecular formula C12H17N3O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide may involve solvent-free reactions of aryl amines with ethyl cyanoacetate, which is a widely used and economical method . This approach minimizes the use of solvents and reduces the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and acetamide groups play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide: is similar to other cyanoacetamide derivatives, such as N-methyl and N-phenyl cyanoacetamides.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities.
Uniqueness
N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63499-89-8 |
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Molecular Formula |
C12H17N3O |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-[3-cyano-4-methyl-5-(2-methylpropyl)-1H-pyrrol-2-yl]acetamide |
InChI |
InChI=1S/C12H17N3O/c1-7(2)5-11-8(3)10(6-13)12(15-11)14-9(4)16/h7,15H,5H2,1-4H3,(H,14,16) |
InChI Key |
AVUSNMOOBGGDCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C#N)NC(=O)C)CC(C)C |
Origin of Product |
United States |
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